Clofibrate
Description
This compound is the ethyl ester of clofibric acid. It has a role as an anticholesteremic drug, an antilipemic drug, a geroprotector and a PPARalpha agonist. It is an aromatic ether, a member of monochlorobenzenes and an ethyl ester. It is functionally related to a clofibric acid.
A fibric acid derivative used in the treatment of hyperlipoproteinemia type III and severe hypertriglyceridemia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p986)
This compound is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. This compound therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury.
This compound has been reported in Camellia sinensis with data available.
This compound is an aryloxyisobutyric acid derivate with antihyperlipidemic activity. Although the exact mechanism of action has not been fully characterized, this compound may enhance the conversion of very-low-density lipoprotein (VLDL) to low-density lipoprotein (LDL), decreasing the production of hepatic VLDL, inhibiting cholesterol production, and increasing fecal excretion of neutral sterols.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1967 and is indicated for cardiovascular disease and has 2 investigational indications.
A fibric acid derivative used in the treatment of hyperlipoproteinemia type III and severe hypertriglyceridemia.
A fibric acid derivative used in the treatment of HYPERLIPOPROTEINEMIA TYPE III and severe HYPERTRIGLYCERIDEMIA. (From Martindale, The Extra Pharmacopoeia, 30th ed, p986)
See also: Clofibric Acid (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHUKKLJHYUCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020336 | |
| Record name | Clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
148-150 °C @ 20 MM HG | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble, INSOL IN WATER; SOL IN ALC, CHLOROFORM, MISCIBLE WITH ACETONE, ETHER, 2.90e-02 g/L | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.138-1.144 @ 20 °C | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OIL, COLORLESS TO PALE YELLOW LIQ | |
CAS No. |
637-07-0 | |
| Record name | Clofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofibrate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | clofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | clofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPN91K7FU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CLOFIBRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118-119, < 25 °C | |
| Record name | Clofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00636 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014774 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Foundational Research of Clofibrate
Emergence of the Lipid Hypothesis and Early Cardiovascular Disease Research
The journey to understanding and treating cardiovascular disease was significantly shaped by the development of the lipid hypothesis in the mid-20th century. This theory posited a direct relationship between elevated blood cholesterol levels and the incidence of cardiovascular disease. nih.gov Foundational work by researchers such as Rudolf Virchow in the 19th century, who first described the accumulation of lipids in arterial walls, and later by Nikolai Anichkov, who demonstrated in 1913 that cholesterol-fed rabbits developed arterial lesions similar to atherosclerosis, laid the early groundwork. nih.govescardio.org
The lipid hypothesis gained substantial momentum with the work of Ancel Keys and the landmark Seven Countries Study, which began in 1947. This large-scale epidemiological study was among the first to prospectively link dietary patterns, serum cholesterol levels, and the risk of heart attacks in various populations. nih.gov Concurrently, the Framingham Heart Study, initiated in 1948, identified high serum cholesterol as a major risk factor for coronary heart disease, alongside hypertension and smoking. escardio.org These and other studies solidified the focus of cardiovascular research on finding ways to lower cholesterol levels, creating a fertile environment for the development of hypolipidemic agents.
Discovery and Initial Investigations of Clofibrate as a Hypolipidemic Agent
In the 1960s, against the backdrop of the burgeoning lipid hypothesis, this compound emerged as the first of the fibrate class of drugs. nih.gov It was developed and patented by Imperial Chemical Industries in 1958 and received approval for medical use in 1963. nih.gov The initial impetus for its investigation came from observations that certain industrial chemicals could lower plasma cholesterol. nih.gov this compound, chemically ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, was synthesized and subsequently investigated for its lipid-lowering properties. nih.gov
Pre-Clinical Evaluation and Early Pharmacological Characterization
The pre-clinical evaluation of this compound in the 1960s and 1970s sought to elucidate its mechanism of action and pharmacological effects. These early studies, primarily in animal models such as rats, were crucial in characterizing the compound's activity.
Initial pharmacological research revealed that this compound's primary mode of action involved the modulation of lipid metabolism. It was later understood that this compound is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of genes involved in lipid metabolism. nih.gov Activation of PPARα leads to a cascade of effects, including increased activity of lipoprotein lipase (B570770), an enzyme that breaks down triglycerides in lipoproteins. drugbank.com This leads to enhanced clearance of very-low-density lipoproteins (VLDL) from the circulation. nih.gov
Furthermore, pre-clinical studies demonstrated that this compound could inhibit the synthesis and increase the clearance of apolipoprotein B, a primary protein component of VLDL and low-density lipoprotein (LDL). drugbank.com Animal studies also suggested that this compound could interrupt the biosynthesis of cholesterol at a step prior to the formation of mevalonate (B85504). drugbank.com
The following tables summarize key findings from early pre-clinical and clinical research on this compound, providing a quantitative look at its effects on lipid profiles.
Table 1: Effects of this compound on Serum Lipids in Hyperlipidemic Rats
| Time Point | Effect on High-Density Lipoproteins (HDL) | Effect on Very-Low-Density Lipoproteins (VLDL) | Effect on Low-Density Lipoproteins (LDL) | VLDL Composition Change |
|---|---|---|---|---|
| Within 12 hours | Marked Decrease | No Change | No Change | Not Reported |
| 2-4 Days | Not Specified | Decreased | No Change | Decreased Triglycerides, Increased Phospholipids |
Data sourced from a study on rats made hyperlipidemic by a high-sucrose diet. nih.gov
Table 2: Summary of Early Clinical Trial Findings with this compound
| Trial | Key Finding | Quantitative Effect on Lipids |
|---|---|---|
| Newcastle Secondary Prevention Trial (1971) | Significant reduction in sudden deaths and total CHD mortality. | Not specified in the provided search results. |
| Scottish Secondary Prevention Trial (1971) | Beneficial but not statistically significant effect on CHD morbidity and mortality, particularly in patients with angina. | Not specified in the provided search results. |
| WHO Primary Prevention Trial | 25% lower incidence of nonfatal myocardial infarction in the this compound group. | Mean reduction of 9% in serum cholesterol. |
| Long-Term Study (45 patients) | More effective in lowering triglycerides than cholesterol. | >75% of patients with elevated triglycerides had at least a 25% reduction. 50% of all patients had a ≥15% reduction in serum cholesterol. |
Data compiled from various reports on early clinical investigations of this compound. nih.govnih.govahajournals.org
Molecular and Cellular Mechanisms of Clofibrate Action
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
Clofibrate's primary mechanism of action is through its role as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid metabolism. patsnap.comnih.govncats.io PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver and kidney. mdpi.com
Ligand Binding and Receptor Activation Dynamics
This compound acts as a ligand that binds to and activates PPARα. patsnap.comresearchgate.net Upon binding, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). researchgate.net This activated PPARα/RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. researchgate.net This interaction recruits coactivator proteins, which in turn initiates the transcription of these genes. researchgate.net
This compound is considered a relatively weak PPARα ligand but is effective at pharmacological doses. oup.com The half-maximal effective concentrations (EC50) of this compound for activating PPARα are approximately 50 μM for the murine receptor and 55 μM for the human receptor. medchemexpress.comabcam.com While it also shows some activity towards PPARγ, its selectivity for PPARα is about tenfold higher. oncotarget.com It is important to note that while fibrates like this compound activate PPARs, direct binding has not been definitively demonstrated in all studies. oncotarget.com
Transcriptional Regulation of Genes Involved in Lipid Metabolism
The activation of PPARα by this compound leads to the altered expression of a suite of genes that are critically involved in various aspects of lipid metabolism. patsnap.commdpi.comnih.gov This transcriptional regulation is the cornerstone of this compound's lipid-modifying effects.
A primary consequence of PPARα activation by this compound is the upregulation of genes encoding enzymes involved in fatty acid oxidation in both mitochondria and peroxisomes. patsnap.commdpi.commdpi.com This leads to an increased breakdown of fatty acids for energy production. aocs.org
Key genes and enzymes upregulated by this compound include:
Carnitine palmitoyltransferase I (CPT-I): This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. mdpi.comaocs.org Studies have shown that this compound treatment increases both the mRNA expression and activity of CPT-I. mdpi.com
Acyl-CoA oxidase (ACO): This is the rate-limiting enzyme in the peroxisomal β-oxidation pathway. oncotarget.com
Enzymes of the mitochondrial β-oxidation pathway: The entire enzymatic machinery for breaking down fatty acids within the mitochondria is enhanced. aocs.org
This increased fatty acid oxidation reduces the availability of fatty acids for the synthesis of triglycerides. patsnap.com
This compound significantly enhances the activity of lipoprotein lipase (B570770) (LPL), a key enzyme responsible for hydrolyzing triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL). patsnap.comnih.govnih.govscbt.com This process releases free fatty acids and glycerol, which can then be taken up by tissues for energy or storage. scbt.com
Multiple studies have demonstrated this effect. For instance, in patients with hypertriglyceridemia, this compound treatment has been shown to increase post-heparin plasma LPL activity by an average of 46% to 48%. nih.govnih.gov Furthermore, this compound has been observed to increase LPL activity in both adipose tissue and skeletal muscle. nih.govnih.gov This increased LPL activity contributes to the enhanced clearance of triglyceride-rich lipoproteins from the bloodstream. nih.gov
| Study Focus | Patient/Model | Key Finding on LPL Activity | Citation |
| Post-heparin plasma LPL | Hyperlipoproteinemic male patients | 48% average increase | nih.gov |
| Post-heparin plasma LPL | Patients with primary hyperlipoproteinemia | 46% average increase | nih.gov |
| Adipose tissue LPL | Hypertriglyceridemic patients | Significant increase | nih.gov |
| Skeletal muscle LPL | Patients with type-IV hyperlipoproteinemia | 50% average increase | nih.gov |
| Adipose tissue and post-heparin plasma LPL | Hypertriglyceridemic patients on hemodialysis | Increase to normal levels | drugbank.com |
This compound influences the metabolism of apolipoprotein B (apoB), the primary structural protein of VLDL and low-density lipoprotein (LDL). ncats.iodrugbank.comnih.gov It has been shown to inhibit the synthesis and increase the clearance of apoB. ncats.iodrugbank.com By reducing the production of apoB, this compound decreases the assembly and secretion of VLDL particles from the liver, thereby lowering the amount of triglycerides released into circulation. patsnap.com
ApoB is essential for the formation of chylomicrons and VLDL. nih.gov By modulating its synthesis, this compound directly impacts the production of these triglyceride-rich lipoproteins.
In contrast to its significant effect on lipoprotein lipase, this compound does not appear to significantly alter the activity of hepatic triglyceride lipase (HL). nih.govnih.govdrugbank.com Studies in patients with hypertriglyceridemia have shown that while LPL activity markedly increases with this compound treatment, hepatic lipase activity remains largely unchanged. nih.govnih.govdrugbank.com
Species-Specific Differences in PPARα Activation and Response
The physiological and molecular responses to this compound, primarily mediated through the peroxisome proliferator-activated receptor alpha (PPARα), exhibit significant variation across different species. Rodents, such as rats and mice, are known to be highly sensitive to peroxisome proliferators like this compound. oup.com In contrast, humans are considered relatively refractory to these effects. oup.com This disparity is largely attributed to differences in the expression levels of PPARα and the response of its target genes. physiology.org
In sensitive species like rats and mice, PPARα activation leads to a pronounced proliferation of peroxisomes and subsequent liver enlargement, effects that are strongly correlated with carcinogenesis in these animals. oup.com However, these effects are not prominent in humans.
Pigs have been studied as a potentially more relevant animal model for human lipid metabolism due to their physiological similarities. physiology.org In pigs, treatment with this compound results in the activation of PPARα in the liver and adipose tissue, leading to significant reductions in plasma triglycerides and cholesterol. physiology.orgnih.gov While PPARα target genes are upregulated, the response of some genes differs from that observed in humans, suggesting subtle but important distinctions in the mode of action. physiology.orgnih.gov For instance, a study in pigs showed that despite PPARα activation and a strong hypolipidemic effect, there was no change in the hepatic expression of SREBP (Sterol Regulatory Element-Binding Protein) target genes, which are involved in cholesterol and triglyceride synthesis. nih.gov This contrasts with findings in other species where fibrates have been shown to inhibit SREBP activation. nih.gov
These species-specific differences underscore the complexity of extrapolating data from animal models to human clinical outcomes and highlight the nuanced role of PPARα in mediating the effects of this compound.
Mechanisms Beyond PPARα Activation
While the primary mechanism of this compound action is the activation of PPARα, emerging evidence suggests that some of its effects may be mediated through alternative or parallel pathways. For example, this compound has been shown to induce the expression of the heme oxygenase-1 (HO-1) gene through a PPARα-independent mechanism. researchgate.net Studies have demonstrated that this induction is dependent on the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, as silencing NRF2, but not PPARα, attenuates the this compound-induced HO-1 expression in certain cancer cell lines. researchgate.net This indicates that this compound can engage in cellular signaling crosstalk beyond its classical nuclear receptor target.
Impact on Cholesterol Biosynthesis Pathways
This compound exerts a significant influence on the intricate pathways of cholesterol synthesis, primarily by inhibiting its production in the liver. capes.gov.brnih.gov Research indicates that this compound's action occurs at a specific juncture in the biosynthetic cascade. It has been shown to depress the incorporation of early precursors, such as ¹⁴C-labeled pyruvate (B1213749) and acetate, into mevalonate (B85504), a key intermediate in cholesterol synthesis. capes.gov.br This inhibition appears to target the steps prior to mevalonate formation, specifically depressing the conversion of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) into mevalonate without affecting the HMG-CoA condensing enzyme itself. capes.gov.br
A crucial aspect of this compound's mechanism is its ability to uncouple cholesterol excretion from its synthesis. In many patients, this compound increases the excretion of cholesterol into the bile and feces. nih.gov Normally, such an increase in cholesterol loss would trigger a compensatory rise in cholesterol synthesis. However, this compound simultaneously inhibits this compensatory mechanism, leading to a net depletion of cholesterol from the body's pools. nih.gov
The regulation of cholesterol synthesis is tightly controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2, which activates genes involved in cholesterol production like HMG-CoA reductase. sigmaaldrich.com Some studies in rodents and chickens suggest that PPARα activators like this compound can inhibit the activation of SREBPs, thereby downregulating the expression of genes involved in cholesterol synthesis. nih.gov However, this effect may be species-dependent, as studies in pigs showed that this compound treatment did not alter the expression of SREBP target genes in the liver, despite activating PPARα and lowering plasma cholesterol. nih.gov
Table 1: Effect of this compound on Key Elements in Cholesterol Biosynthesis
| Molecule/Pathway | Observed Effect of this compound | Reference |
|---|---|---|
| Hepatic Cholesterol Synthesis | Inhibition | capes.gov.brnih.gov |
| Incorporation of Acetate into Mevalonate | Depressed | capes.gov.br |
| Conversion of HMG-CoA to Mevalonate | Depressed | capes.gov.br |
| SREBP-2 Activation | Inhibition (in rodents/chickens) | nih.gov |
| SREBP Target Gene Expression | No change (in pigs) | nih.gov |
| Fecal Cholesterol Excretion | Increased | nih.gov |
Modulation of Free Fatty Acid Levels and Composition
This compound significantly alters the metabolism of free fatty acids (FFAs), influencing their levels, composition, and ultimate fate. A primary effect of this compound is the stimulation of fatty acid oxidation through both mitochondrial and peroxisomal β-oxidation pathways. semanticscholar.orgpatsnap.comnih.gov This increased catabolism reduces the availability of fatty acids for triglyceride synthesis. patsnap.com Concurrently, this compound treatment has been observed to induce the secretion of free fatty acids in cell culture studies. semanticscholar.org
The drug also modulates the expression of key enzymes involved in fatty acid metabolism. For instance, it has been shown to decrease the expression of lipogenic genes like fatty acid synthase (FASN), while increasing the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1a (CPT-1a). semanticscholar.org
Studies in mice have detailed the specific changes in the fatty acid composition of various tissues following this compound administration. nih.gov In the liver, this compound treatment led to a decrease in the concentration of saturated fatty acids (SATs) within triglycerides, while the concentration of SATs in the free fatty acid pool increased. nih.gov In the heart, total free fatty acid levels increased by approximately 45% with treatment. nih.gov These alterations reflect a comprehensive reprogramming of lipid handling within the cell.
Table 2: this compound-Induced Changes in Fatty Acid Composition in Mouse Tissues
| Tissue | Lipid Class | Fatty Acid Type | Change with this compound | Reference |
|---|---|---|---|---|
| Liver | Triglycerides | Saturated (SAT) | Decrease | nih.gov |
| Liver | Free Fatty Acids | Saturated (SAT) | Increase (driven by 16:0) | nih.gov |
| Heart | Free Fatty Acids | Total | ~45% Increase | nih.gov |
| Heart | Sphingomyelin | Monounsaturated (MUFA) | Decrease | nih.gov |
| Heart | Sphingomyelin | Polyunsaturated (PUFA) | Decrease | nih.gov |
| Brain | Free Fatty Acids | Docosahexaenoic acid (DHA) | ~60% Decrease | nih.gov |
Effects on Bile Acid Synthesis and Excretion
The impact of this compound on bile acid homeostasis is complex, with studies reporting seemingly contradictory findings that may depend on the duration of treatment and the specific experimental model.
Conversely, a comprehensive study on the short-term effects of this compound in male mice presented a different outcome. nih.govnih.gov In this context, this compound treatment led to a decrease in total bile acid concentrations within the liver. nih.govnih.gov This was not due to reduced synthesis; in fact, the expression of the synthetic enzyme Cyp7a1 was increased. nih.gov Instead, the lower hepatic bile acid level was the result of significantly increased biliary excretion of bile acids. nih.govnih.gov This enhanced excretion was associated with the induction of the canalicular efflux transporter Bsep (bile salt export pump) in a PPARα-dependent manner. nih.gov Furthermore, this compound was found to suppress the intestinal Fxr-Fgf15 signaling pathway, which normally inhibits Cyp7a1 expression, thus contributing to the observed increase in Cyp7a1. nih.gov
Table 3: Reported Effects of this compound/Fibrates on Bile Acid Homeostasis
| Protein/Process | Effect | Context/Species | Reference |
|---|---|---|---|
| Bile Acid Synthesis | Decreased | Rat hepatocytes, Wild-type mice | ahajournals.org |
| CYP7A1 mRNA/Activity | Decreased | Rat hepatocytes, Wild-type mice | ahajournals.org |
| Sterol 27-Hydroxylase mRNA/Activity | Decreased | Wild-type mice | ahajournals.org |
| Hepatic Bile Acids | Decreased | Male mice (short-term) | nih.govnih.gov |
| CYP7A1 mRNA | Increased | Male mice (short-term) | nih.gov |
| Biliary Bile Acid Excretion | Increased | Male mice (short-term) | nih.govnih.gov |
| Bsep (Bile Salt Export Pump) | Increased | Male mice (short-term) | nih.gov |
| Fecal Bile Acid Excretion | Decreased | Long-term therapy | nih.govahajournals.org |
Cellular and Subcellular Effects
Mitochondrial Respiration and Oxygen Uptake
This compound has been shown to exert direct effects on mitochondria, the primary sites of cellular respiration. Early in vitro studies on isolated rat liver mitochondria revealed that this compound influences fundamental mitochondrial functions, including respiration (oxygen consumption) and oxidative phosphorylation, the process that generates ATP. nih.govnih.gov
Peroxisome Proliferation Induction
The induction of peroxisome proliferation, particularly in hepatocytes, is a hallmark cellular response to this compound and other compounds in its class, especially in rodent models. oup.com This phenomenon is a direct consequence of a series of molecular events initiated by the activation of a specific nuclear receptor. oup.compatsnap.com The primary mechanism involves this compound, or its active metabolite clofibric acid, acting as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. patsnap.commdpi.comdrugbank.com
Upon binding by a ligand such as this compound, PPARα undergoes a conformational change and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This activated PPARα-RXR complex then translocates to the nucleus where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs). oup.com These PPREs are located in the promoter regions of a suite of target genes. The binding of the PPARα-RXR heterodimer to these elements initiates the transcription of genes integral to peroxisome function and biogenesis. oup.compatsnap.com
The resulting gene expression program leads to a significant increase in the synthesis of peroxisomal proteins. This includes a marked upregulation of enzymes involved in the peroxisomal fatty acid β-oxidation pathway, such as Acyl-CoA oxidase (ACOX), which is considered a marker enzyme for peroxisome proliferation. mdpi.comnih.govpnas.org Studies have demonstrated that treatment with this compound significantly increases the activity of fatty acid oxidase and catalase in cultured mouse macrophages. nih.gov Furthermore, research in rats has shown that this compound enhances the activity of a cyanide-insensitive fatty acyl-CoA oxidizing system in liver peroxisomes by approximately an order of magnitude. pnas.org
This targeted gene activation culminates in a dramatic morphological change within the cell: a notable increase in the number, size, and metabolic capacity of peroxisomes. mdpi.comresearchgate.net In mice, for instance, administration of this compound has been shown to double the number and average size of peroxisomes in the liver. mdpi.com This proliferation enhances the cell's capacity for fatty acid catabolism, a primary function of these organelles. mdpi.comdrugbank.com
It is critical to note that the peroxisome proliferation response to this compound exhibits significant species differences. The effect is most pronounced and well-documented in rats and mice, which are considered sensitive species. oup.com In contrast, humans and guinea pigs are largely considered refractory or non-responsive to the peroxisome-proliferating effects of these compounds. oup.comnih.gov This disparity is widely attributed to lower expression levels of PPARα in the livers of these "non-responsive" species. nih.gov
Table 1: Selected Research Findings on this compound-Induced Peroxisome Proliferation and Gene Expression
| Species/Model | Tissue/Cell Type | Key Finding | Quantitative Change | Reference |
| Mouse (BALB/c) | Liver | Induction of Stearoyl-CoA desaturase 1 (SCD1) mRNA. | 22-fold increase after 30 hours. | pnas.org |
| Mouse | Liver | Increase in number and size of peroxisomes. | Doubled after 4 days of 0.5% this compound diet. | mdpi.com |
| Mouse (J774.3 cell line) | Macrophages | Increased specific activity of catalase and fatty acid oxidase. | Significant increase after 48h with 2 mM this compound. | nih.gov |
| Rat (Donryu albino) | Liver | Increased activity of cytosolic acetyl-CoA hydrolase. | 2- to 3-fold increase within 3 days. | nih.gov |
| Rat | Liver | Enhancement of the peroxisomal fatty acyl-CoA oxidizing system. | ~10-fold increase. | pnas.org |
| Pig | Liver & Adipose Tissue | Upregulation of various PPARα target genes. | Moderately increased mRNA concentrations. | nih.gov |
Pharmacological and Biochemical Effects of Clofibrate
Modulation of Serum Lipid and Lipoprotein Profiles
Clofibrate significantly alters the composition of serum lipids and lipoproteins, primarily by activating the peroxisome proliferator-activated receptor alpha (PPAR-α). drugbank.compatsnap.compatsnap.com This nuclear receptor plays a pivotal role in regulating the expression of genes involved in lipid metabolism. patsnap.compatsnap.com
This compound effectively reduces the concentration of very low-density lipoproteins (VLDL), which are rich in triglycerides. youtube.comdrugs.com The primary mechanisms behind this reduction include:
Decreased Hepatic Production: this compound inhibits the liver's synthesis and secretion of VLDL particles. patsnap.compatsnap.com It also hinders the synthesis and promotes the clearance of apolipoprotein B (apoB), a crucial structural component of VLDL. drugbank.comyoutube.com
Enhanced Catabolism: The drug increases the activity of lipoprotein lipase (B570770) (LPL), an enzyme that breaks down triglycerides within VLDL particles, facilitating their conversion to other lipoprotein forms and removal from circulation. drugbank.compatsnap.comyoutube.comwikipedia.org Studies have shown that this compound increases the fractional catabolic rate of VLDL triglycerides by as much as 35%. nih.gov
A comparative study demonstrated that while another fibrate, gemfibrozil (B1671426), both decreased VLDL triglyceride production and enhanced its clearance, this compound's primary effect was on increasing the clearance of VLDL triglycerides. nih.gov
The effect of this compound on high-density lipoprotein (HDL) cholesterol, often referred to as "good cholesterol," can be variable. While some studies and general understanding suggest that fibrates, including this compound, can increase HDL levels, this effect is not always consistent. patsnap.compatsnap.comyoutube.comwikipedia.org The proposed mechanisms for increasing HDL include:
Increased Apolipoprotein Production: this compound is thought to increase the production of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II), which are the primary protein components of HDL. patsnap.com
PPAR-α Activation: The activation of PPAR-α by fibrates is believed to mediate the increase in HDL cholesterol by influencing the transcription of genes responsible for apoA-I and apoA-II synthesis. ahajournals.org
However, some clinical trial data has shown instances where this compound treatment resulted in a decrease in HDL levels. jacc.org One study on patients with type IV hyperlipoproteinemia reported a significant decrease in HDL-cholesterol after four weeks of this compound treatment. nih.gov Another comparative trial found that this compound increased HDL cholesterol in patients with type IIA hyperlipoproteinemia. nih.gov This variability suggests that the impact of this compound on HDL may depend on the patient's specific lipid disorder.
This compound's effect on low-density lipoprotein (LDL) cholesterol is notably variable and can be influenced by the patient's baseline lipid profile. drugbank.comyoutube.com In some cases, particularly in patients with initially normal cholesterol levels or those with hypertriglyceridemia (high triglycerides), this compound treatment can lead to an increase in LDL cholesterol. drugbank.comyoutube.comnih.gov This phenomenon is thought to be a consequence of the enhanced breakdown of VLDL into LDL particles. drugbank.comwikipedia.org
Conversely, in certain types of hyperlipidemia, a modest reduction in LDL cholesterol can be observed. patsnap.comahajournals.org For instance, one study noted a minimal 4% reduction in LDL cholesterol in patients with type IIA hyperlipoproteinemia, but increases of 14.2% in type IIB and 6.1% in type IV patients. nih.gov Another study found that the changes in LDL-cholesterol due to this compound were dependent on their initial concentrations, which were negatively correlated with the pre-treatment serum triglyceride levels. nih.gov
| Hyperlipoproteinemia Type | Effect on LDL Cholesterol | Reference |
|---|---|---|
| Type IIA | Minimal reduction (-4%) | nih.gov |
| Type IIB | Increase (+14.2%) | nih.gov |
| Type IV | Increase (+6.1% to +37.6%) | nih.govnih.gov |
| Initial levels are a factor | Changes depend on initial concentrations | nih.gov |
The most consistent and significant effect of this compound is the reduction of serum triglycerides. youtube.comnih.gov This is achieved through a multi-faceted mechanism primarily driven by the activation of PPAR-α. patsnap.comahajournals.org Key actions include:
Increased Lipoprotein Lipase Activity: this compound enhances the activity of LPL, leading to the accelerated breakdown of triglyceride-rich lipoproteins like VLDL and chylomicrons. drugbank.compatsnap.comyoutube.comwikipedia.org
Reduced Hepatic VLDL Production: The drug curtails the liver's output of VLDL, a major carrier of triglycerides. patsnap.comahajournals.org
Increased Fatty Acid Oxidation: By activating PPAR-α, this compound stimulates the beta-oxidation of fatty acids in the liver and muscle. drugbank.compatsnap.comnih.gov This process breaks down fatty acids for energy, reducing their availability for triglyceride synthesis. patsnap.com Studies in rats have shown that this compound treatment leads to a marked increase in peroxisomal beta-oxidation. nih.gov
Inhibition of Apolipoprotein C-III: Fibrates can lower the production of apolipoprotein C-III (apoC-III) in the liver. Since apoC-III is an inhibitor of lipoprotein lipase, its reduction further enhances the clearance of triglycerides. ahajournals.org
| Mechanism | Effect | Reference |
|---|---|---|
| Lipoprotein Lipase (LPL) Activity | Increased | drugbank.compatsnap.comyoutube.comwikipedia.org |
| Hepatic VLDL Production | Reduced | patsnap.comahajournals.org |
| Fatty Acid Oxidation | Increased | drugbank.compatsnap.comnih.gov |
| Apolipoprotein C-III Production | Reduced | ahajournals.org |
Impact on Bile Acid Homeostasis and Biliary Composition
This compound also influences the composition of bile and the homeostasis of bile acids. Research indicates that this compound treatment can lead to an increase in the cholesterol concentration of bile relative to other components like bile acids and phospholipids. nih.gov This alteration in biliary lipid composition can increase the lithogenicity of bile, meaning it has a higher tendency to form cholesterol gallstones. wikipedia.orgnih.govnih.gov
Studies in mice have shown that this compound's effects on bile acid homeostasis are dependent on PPAR-α. nih.govnih.gov Short-term treatment with this compound in wild-type mice led to a decrease in total bile acids in the liver, an effect not seen in mice lacking the PPAR-α receptor. nih.gov This was associated with an increase in bile flow and biliary excretion of bile acids. nih.gov
Clinical Research and Outcomes of Clofibrate
Historical Clinical Trials in Cardiovascular Disease Prevention
Early investigations into the effects of clofibrate focused on its potential to reduce the incidence of coronary heart disease (CHD) by lowering elevated plasma cholesterol levels. While initial small-scale secondary prevention trials showed some promise, a large-scale primary prevention trial conducted by the World Health Organization (WHO) yielded complex and, in some respects, contradictory results.
The World Health Organization (WHO) Primary Prevention Trial
The WHO cooperative trial was a landmark study designed to assess the effect of lowering serum cholesterol using this compound on the primary prevention of ischemic heart disease in healthy men with elevated cholesterol levels. umn.eduwho.int Initiated in the 1960s, it was the first primary prevention trial to utilize a cholesterol-lowering drug. nih.gov
The WHO trial was designed as a multicentre, double-blind, randomized study involving 15,745 healthy men aged 30–59 from Edinburgh, Prague, and Budapest. umn.edunih.govjacc.org Participants were selected based on having serum cholesterol levels in the upper third of the distribution in their respective populations. umn.edunih.gov
The study design included three groups:
A treatment group receiving 1.6 g of this compound daily. umn.edunih.gov
A high-cholesterol control group receiving identical capsules containing olive oil as a placebo. umn.eduwho.intnih.gov
A second control group randomly selected from the lowest third of the cholesterol distribution, also receiving olive oil capsules. umn.edunih.gov
The trial aimed to observe subjects for 5 years, with examinations conducted at 6-month intervals for the first two years and annually thereafter. umn.edunih.govbmj.com The study was designed with a 90% chance of detecting a one-third reduction in the incidence of ischemic heart disease in the this compound group compared to the high-cholesterol control group. nih.govbmj.com This expectation was based on the assumption that this compound would reduce cholesterol levels by approximately 15%, leading to about a 30% reduction in CHD incidence. nih.govbmj.com However, the mean reduction in serum cholesterol achieved in the this compound group was approximately 9%, which was less than anticipated. nih.gov
After an average observation period of 5.3 years, the WHO trial reported a 20% reduction in the incidence of ischemic heart disease in the this compound group compared to the high-cholesterol control group. who.intjacc.org Specifically, there was a significant 25% lower incidence of nonfatal myocardial infarction in the this compound group. nih.govjacc.org However, there was no significant difference in the incidence of fatal heart attacks or angina. nih.gov The reduction in nonfatal events was more pronounced in individuals with higher initial cholesterol concentrations and those who experienced a greater reduction in cholesterol. nih.gov
Despite the reduction in nonfatal myocardial infarctions, the trial did not show a reduction in mortality from ischemic heart disease during the initial 5-year period. umn.edu
A significant finding of the WHO trial was a significant increase in total mortality and non-cardiovascular mortality in the this compound group compared to the control groups during the trial period. who.intnih.gov After the first five years, there were 25% more all-cause deaths in the this compound-treated group than in the comparable high serum cholesterol control group. umn.edunih.govpopline.orgresearchgate.net This excess mortality was observed across all three participating centres. nih.govpopline.orgresearchgate.net
The final mortality follow-up report, with a mean observation of 13.2 years (5.3 in the trial and 7.9 afterwards), indicated that the excess mortality in the this compound-treated group was much greater during the treatment period (a 47% excess during treatment compared to 5% after treatment ended) and was due to a wide variety of causes other than IHD. researchgate.netnih.gov The excess mortality did not continue after the end of treatment. researchgate.netnih.gov However, the substantial excess reported during the trial period remained unexplained. nih.govnih.govpopline.orgresearchgate.netnih.gov Possible explanations considered included a long-term toxic effect of this compound, the potential consequences of reducing body cholesterol pools, and chance. nih.govpopline.org
Here is a summary of key mortality findings from the WHO trial:
| Group | Observation Period | Excess All-Cause Deaths (vs High Cholesterol Control) | Notes |
| This compound Treated Group | First 5 years | +25% (p < 0.01) | Observed across all centres. nih.govpopline.orgresearchgate.net |
| This compound Treated Group | Mean 9.6 years | +25% during trial, equal 2 years after, higher later | Excess deaths from various causes, not individually significant. nih.govpopline.orgresearchgate.net |
| This compound Treated Group | Mean 13.2 years | +47% during treatment, +5% after treatment | Excess due to non-IHD causes during treatment. researchgate.netnih.gov |
The findings from the WHO trial, particularly the increase in non-cardiovascular mortality, significantly impacted the view of this compound for community-wide primary prevention of CHD. who.intnih.gov
Early Combination Therapies with Other Lipid-Lowering Agents
Early research also investigated the use of this compound in combination with other lipid-lowering agents, particularly in patients with severe forms of hyperlipidemia. For example, combination therapy involving this compound and a bile-sequestrating resin like colestipol or cholestyramine was explored in patients with familial hyperbetalipoproteinaemia (Type IIa hyperlipidemia). journals.co.za One study involving 13 patients with familial hyperbetalipoproteinaemia found that combined therapy with this compound and either colestipol or cholestyramine resulted in further significant reductions in total and LDL cholesterol compared to treatment with each drug alone. journals.co.za Additionally, triglyceride values were significantly lower during the period of combined therapy. journals.co.za Specifically, total and LDL cholesterol were reduced by 32% on combination therapy, compared to 18% with colestipol alone and 23% with either this compound or cholestyramine alone. journals.co.za Triglyceride concentrations also fell by 20% with combined therapy compared to monotherapy. journals.co.za this compound was also combined with lovastatin (B1675250) in one study in patients with type V hyperlipidemia, resulting in substantial decreases in triglycerides and total cholesterol. taylorandfrancis.com
Here is a table summarizing findings from an early combination therapy study:
| Treatment Regimen | Reduction in Total Cholesterol | Reduction in LDL Cholesterol | Reduction in Triglycerides |
| Colestipol alone | 18% | - | - |
| This compound alone | 23% | - | - |
| Cholestyramine alone | 23% | - | Increased significantly |
| This compound + Colestipol/Cholestyramine | 32% | 32% | 20% |
Note: Data compiled from search result journals.co.za.
These early studies suggested that combining this compound with other lipid-lowering agents could offer enhanced lipid modification in certain dyslipidemic conditions.
Contemporary Research on Repurposed or Novel Applications
Exploration in Oncological Research
Molecular Pathways Implicated in Antineoplastic Activity
Research has explored the potential antineoplastic activity of this compound, investigating the molecular pathways involved. In vitro studies have indicated that this compound can reduce the viability of certain cancer cells, including breast cancer, lymphoma, and multiple myeloma cells. iiarjournals.orgiiarjournals.org
One key molecular target implicated in this compound's antineoplastic effects is peroxisome proliferator-activated receptor alpha (PPARα). iiarjournals.orgiiarjournals.orgnih.govpatsnap.com this compound is known to act as a PPARα agonist. iiarjournals.orgiiarjournals.orgnih.govpatsnap.comsigmaaldrich.com Activation of PPARα by this compound has been shown to influence various pathways relevant to cancer cell growth and survival. In breast cancer cells, this compound treatment significantly induced PPARα DNA binding activity. nih.gov This activation was associated with a reduction in inflammatory pathways mediated by cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). nih.govoncotarget.com
This compound's impact on breast cancer cells also involves the inhibition of survival kinases such as nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) and extracellular-signal-regulated kinase 1/2 (ERK1/2). iiarjournals.orgiiarjournals.orgnih.govoncotarget.com This inhibition leads to a decrease in the levels of cyclins D1, A, and E, which are proteins involved in cell cycle progression, and an induction of the pro-apoptotic protein P21. iiarjournals.orgiiarjournals.orgnih.govoncotarget.com These factors also play a significant role in the WNT pathway, suggesting this compound may interfere with WNT-associated signaling molecules in other malignancies like lymphoma and multiple myeloma. iiarjournals.orgiiarjournals.org
Furthermore, this compound treatment has been observed to affect lipid metabolism pathways in breast cancer cells. It reduced the expression of lipogenic pathway genes, including SREBP-1c, HMG-CoA synthase, SPTLC1, and Acyl-CoA oxidase (ACO), while increasing the expression of fatty acid oxidation genes such as CPT-1a and SREBP-2. nih.govoncotarget.com this compound also induced the secretion of free fatty acids and decreased the level of the phosphorylated active form of fatty acid synthase (FASN). nih.govoncotarget.com
In the context of multiple myeloma and lymphoma, aberrant activation of the WNT/β-catenin signaling pathway has been observed. iiarjournals.orgiiarjournals.org this compound's influence on WNT-associated signaling molecules, attributed to its PPARα agonism, suggests a potential mechanism for its activity in these hematological malignancies. iiarjournals.orgiiarjournals.org In vitro studies demonstrated that this compound significantly reduced the viability of multiple myeloma and lymphoma cell lines in a dose-dependent manner, while having less effect on healthy control cells. iiarjournals.orgiiarjournals.org
Beyond PPARα, this compound has also been shown to induce heme oxygenase-1 (HO-1) expression in certain cancer cells, such as human ovarian cancer (A2780) and prostate cancer (DU145) cells. karger.com Interestingly, this induction of HO-1 by this compound appears to be mediated through a PPARα-independent mechanism involving the Nrf2 signaling pathway. karger.com Deletion of antioxidant response elements (AREs) in the HO-1 gene promoter diminished this compound-induced HO-1 transcription, while deletion of PPAR response elements (PPREs) had no such effect. karger.com
The research findings on the molecular pathways are summarized in the table below:
| Pathway/Target | Effect of this compound | Cancer Types Studied | Source |
| PPARα activation | Induced DNA binding activity, influenced downstream gene expression | Breast cancer, Lymphoma, Multiple Myeloma | iiarjournals.orgiiarjournals.orgnih.govoncotarget.com |
| COX-2/5-LO inflammatory pathways | Reduced activity | Breast cancer | nih.govoncotarget.com |
| NF-κB and ERK1/2 activation | Inhibited | Breast cancer | iiarjournals.orgiiarjournals.orgnih.govoncotarget.com |
| Cyclin D1, A, E levels | Reduced | Breast cancer | iiarjournals.orgiiarjournals.orgnih.govoncotarget.com |
| P21 levels | Induced (pro-apoptotic) | Breast cancer | iiarjournals.orgiiarjournals.orgnih.govoncotarget.com |
| WNT/β-catenin signaling | Potential interference with associated molecules | Lymphoma, Multiple Myeloma | iiarjournals.orgiiarjournals.org |
| Lipogenic pathway genes (SREBP-1c, HMG-CoA, etc.) | Decreased expression | Breast cancer | nih.govoncotarget.com |
| Fatty acid oxidation genes (CPT-1a, SREBP-2) | Increased expression | Breast cancer | nih.govoncotarget.com |
| FASN activity | Decreased (phosphorylated active form) | Breast cancer | nih.govoncotarget.com |
| HO-1 expression | Induced (via Nrf2 pathway, PPARα-independent) | Ovarian cancer (A2870), Prostate cancer (DU145) | karger.com |
Research in Other Therapeutic Areas (e.g., Diabetes Insipidus)
Beyond its primary use in managing hyperlipidemia, this compound has been investigated for its potential therapeutic effects in other conditions, notably diabetes insipidus. thieme-connect.comnih.govnih.govjst.go.jpficm.ac.uk
Studies dating back to the early 1970s explored the antidiuretic effect of this compound in patients with pitressin-sensitive diabetes insipidus. thieme-connect.comnih.gov In a study involving fifteen cases of pitressin-sensitive diabetes insipidus (seven secondary and eight primary), this compound therapy was found to correct fully or satisfactorily the polyuria in nine cases. thieme-connect.com However, it had slight or no effect in six cases and appeared less effective in more severe cases, particularly in young children where a complete lack of endogenous ADH was suspected. thieme-connect.com These findings suggested a synergistic action between this compound and endogenous antidiuretic hormone (ADH) in producing the antidiuretic effect. thieme-connect.com
Further research aimed to determine the mechanism of this compound's antidiuretic action in both normal subjects and patients with ADH deficiency. nih.gov Studies in rats with total ADH deficiency (Brattleboro strain) showed that this compound failed to produce an antidiuresis, although it did in water-loaded normal rats. nih.gov When administered to Brattleboro rats receiving exogenous ADH, this compound either did not alter or inhibited the action of ADH. nih.gov This data supports the hypothesis that this compound's ADH-like action is mediated through the release of endogenous ADH. nih.gov
In patients with ADH deficiency, this compound administration resulted in an antidiuresis similar to that of ADH, with no significant changes in sodium, potassium, total solute, or creatinine (B1669602) excretion. nih.gov There was a correlation between a patient's ability to concentrate urine during dehydration and their subsequent response to this compound, as well as a correlation between ADH excretion during dehydration and on this compound therapy. nih.gov this compound-induced antidiuresis in these patients was partially overcome by ethanol (B145695) and water loading. nih.gov this compound also interfered with the ability of patients and subjects to excrete a water load and prevented the water load from inhibiting ADH excretion in normal subjects. nih.gov
Another study investigating renal hemodynamic changes associated with antidiuretic actions of various agents in diabetes insipidus, including this compound, observed that this compound caused a decrease in effective renal plasma flow (ERPF) and, in some cases, glomerular filtration rate (GFR), in association with a decrease in urine volume. jst.go.jp These renal hemodynamic changes were noted to resemble those induced by exogenous vasopressin, suggesting that such changes should be considered when studying the mechanism of drug-induced antidiuresis in diabetes insipidus. jst.go.jp
This compound is also mentioned as a drug that can enhance ADH release and sensitivity, which is of benefit in central diabetes insipidus. ficm.ac.uk
Beyond diabetes insipidus, this compound has been used in research as a peroxisome proliferated activated receptor (PPAR) agonist to study its effects on autophagy in rat liver cells and as a hepatotoxicant to study its effects on gene expression in primary rat hepatocytes. sigmaaldrich.com It has also been used as a quinolinate phosphoribosyltransferase (QPRT) agonist to study its effects on hepatitis C virus (HCV) infection. sigmaaldrich.com Research has also explored clofibric acid, the active metabolite of this compound, finding that it inhibits human sweet taste perception by acting as a T1R2-T1R3 antagonist. researchgate.net
| Therapeutic Area | Research Focus | Key Findings | Source |
| Diabetes Insipidus | Antidiuretic effect in pitressin-sensitive cases | Corrected polyuria in some cases; suggested synergistic action with endogenous ADH; less effective in severe cases. | thieme-connect.comnih.gov |
| Diabetes Insipidus | Mechanism of antidiuretic action | Appears mediated through release of endogenous ADH; failed to produce antidiuresis in ADH-deficient rats; correlated with endogenous ADH. | nih.gov |
| Diabetes Insipidus | Renal hemodynamic changes | Caused decrease in ERPF and GFR associated with decreased urine volume, resembling exogenous vasopressin effects. | jst.go.jp |
| Diabetes Insipidus | Enhancement of ADH release and sensitivity | Considered beneficial in central diabetes insipidus. | ficm.ac.uk |
| Hepatitis C Virus (HCV) | Effect as a QPRT agonist | Used in research to study effects on HCV infection. | sigmaaldrich.com |
| Autophagy | Effect as a PPAR agonist | Used in research to study effects on autophagy in rat liver cells. | sigmaaldrich.com |
| Hepatotoxicity | Effect as a hepatotoxicant on gene expression | Used in research to study effects in primary rat hepatocytes. | sigmaaldrich.com |
| Sweet Taste Perception | Effect of clofibric acid (metabolite) on sweetness | Inhibited human sweet taste perception via T1R2-T1R3 antagonism. | researchgate.net |
Adverse Molecular and Systemic Effects of Clofibrate
Hepatotoxicity and Hepatic Dysregulation
Clofibrate therapy has been linked to hepatotoxicity and dysregulation of hepatic function. This can manifest as elevations in liver enzymes and, in rare cases, clinically apparent liver injury nih.govpatsnap.compatsnap.com.
Mechanisms of Liver Injury and Enzyme Elevations
The precise mechanisms underlying this compound-induced hepatotoxicity are not fully elucidated, but potential factors include the formation of toxic intermediates or interference with normal hepatic enzyme function nih.gov. Oxidative stress and inflammation are considered major mechanisms in this compound-induced liver damage researchgate.netnih.gov. Studies in hepatocytes have suggested that this compound might impair mitochondrial function, leading to the stimulation of reactive oxygen species (ROS) formation, which contributes to cell death capes.gov.br. This compound has been shown to increase intracellular and mitochondrial ROS in hepatocytes capes.gov.br. Antioxidants like vitamin C, deferoxamine, and catalase have demonstrated protective effects against this compound-induced loss of cell viability in these studies capes.gov.br.
Mild, transient elevations in serum aminotransferase levels can occur in a proportion of patients receiving this compound, with values exceeding three times the upper limit of normal observed in a smaller percentage nih.gov. These elevations are often asymptomatic and tend to resolve even with continued treatment nih.gov.
Cholestatic and Hepatocellular Injury Patterns
Clinically apparent liver injury associated with this compound is rare nih.gov. When it occurs, the pattern of serum enzyme elevations can be either cholestatic or hepatocellular nih.gov. Cholestatic injury is characterized by impaired bile flow, while hepatocellular injury involves damage to liver cells. This compound is listed among drugs known to cause cholestatic jaundice wjgnet.com. Human studies specifically on this compound in cholestasis are limited, as the drug is no longer widely used nih.gov.
Relationship with Gallstone Formation
A notable adverse effect associated with this compound therapy is an increased risk of gallstone formation, particularly cholesterol gallstones glowm.comiarc.frmedscape.comontosight.ai. This increased risk is linked to this compound's effects on bile composition medscape.comontosight.ai. This compound can increase the concentration of cholesterol in bile while potentially lowering bile acid secretion, leading to cholesterol supersaturation nih.govmedscape.com. This supersaturation favors the precipitation of cholesterol crystals, a prerequisite for the formation of cholesterol gallstones medscape.comtandfonline.com. Studies in patients with hypertriglyceridemia have shown that this compound can enhance the saturation of bile tandfonline.com.
Long-term Hepatic Outcomes and Carcinogenicity Studies
Concerns have been raised regarding the long-term hepatic outcomes of this compound use, including its potential carcinogenicity mayoclinic.orgnih.govinchem.org. Animal studies, particularly in rats, have shown that this compound can produce hepatocellular carcinomas nih.govinchem.org. In rats, this compound has also been observed to enhance liver tumorigenesis induced by N-nitrosamines inchem.org. However, studies in mice and marmosets have not reported an increase in tumor incidence with this compound administration iarc.frinchem.org.
The mechanism of liver carcinogenesis observed in rodents treated with this compound is thought to be related to peroxisome proliferation and increased hepatocellular proliferation, mechanisms that are not considered operative in humans iarc.frinchem.org. Human carcinogenicity data from randomized trials and a meta-analysis have generally not shown an excess risk of cancer deaths associated with this compound use iarc.frnih.govinchem.org. However, some earlier reports and a case-control study had raised concerns iarc.frnih.govinchem.org.
Hepatoprotective Mechanisms Against Xenobiotics
Despite its potential for causing liver injury, this compound has also been investigated for potential hepatoprotective effects against certain xenobiotics, such as acetaminophen (B1664979) (APAP) researchgate.netoup.combohrium.com. Pretreatment with this compound has been shown to reduce APAP-induced hepatotoxicity in mice oup.combohrium.com. This protective effect is not attributed to alterations in APAP metabolism or glutathione (B108866) homeostasis bohrium.com. PPARα activation by this compound may contribute to this hepatoprotection by inducing antioxidant defenses, such as catalase, and potentially bolstering the ability of hepatocytes to detoxify oxidant injury oup.combohrium.com. While catalase induction was initially considered a key mechanism, further studies suggested that enhanced hepatic catalase activity alone may not be the primary factor, and other cellular antioxidant defenses might be involved bohrium.com.
Musculoskeletal Adverse Effects
This compound has been associated with musculoskeletal adverse effects, including myalgia, muscle cramps, muscle weakness, and arthralgia glowm.comdrugs.commedindia.netmedindia.net. This constellation of symptoms is often described as a "flu-like" syndrome drugs.com. Myopathy, a disease of the muscle, can occur with this compound use glowm.comdrugs.compatsnap.comontosight.ai. In rare and more severe cases, this compound therapy can lead to rhabdomyolysis, a condition involving rapid breakdown of muscle tissue, which can result in the release of muscle proteins into the bloodstream and potentially cause kidney damage drugs.compatsnap.comontosight.aipatsnap.comnih.gov.
The mechanism of fibrate-induced myopathy is not completely understood but may involve direct toxic action on muscle cells, particularly in individuals with a predisposition scielo.br. Studies in rat skeletal myoblasts have indicated that this compound-induced apoptosis, a programmed cell death process, is mediated by calcium influx and subsequent activation of caspase-12 nih.gov. This suggests a potential mechanism involving disrupted calcium homeostasis in muscle cells nih.gov. Severe renal disease may increase the risk of myopathies, possibly due to the accumulation of clofibric acid, the active metabolite of this compound drugs.com.
Here is a summary of some key adverse effects:
| Adverse Effect Category | Specific Effects | Notes |
| Hepatotoxicity | Elevated liver enzymes, Clinically apparent injury | Often transient; can be cholestatic or hepatocellular patterns nih.gov. |
| Gallstone Formation | Increased risk of cholesterol gallstones | Related to altered bile composition and cholesterol supersaturation nih.govmedscape.com. |
| Musculoskeletal | Myalgia, Muscle weakness, Myopathy, Rhabdomyolysis | Can present as a "flu-like" syndrome; Rhabdomyolysis is rare but serious glowm.comdrugs.compatsnap.comontosight.ai. |
Myopathy and Rhabdomyolysis Risk
This compound has been associated with the risk of myopathy and the more severe condition of rhabdomyolysis nih.govscielo.br. Myopathy typically presents as a "flu-like" syndrome, characterized by muscle weakness, pain (myalgia), and cramps scielo.brdrugs.com. Rhabdomyolysis, a rare but serious adverse effect, involves the rapid breakdown of damaged muscle tissue, releasing harmful substances into the bloodstream scielo.brpatsnap.com. This can lead to significant increases in muscle enzymes and potentially result in kidney failure nih.govscielo.br. The first descriptions of myopathy linked to this compound date back to 1968 nih.gov. While myopathy can occur with this compound monotherapy, the risk is reported to increase when combined with other lipid-lowering drugs, particularly statins nih.govscielo.brreliasmedia.com. Patients with pre-existing conditions such as renal disease, hypothyroidism, advanced age, and possibly diabetes may be at increased risk for developing myopathy and rhabdomyolysis when treated with fibrates like this compound drugs.comreliasmedia.combrazilianjournals.com.br.
Biomarkers of Skeletal Muscle Toxicity
Monitoring for skeletal muscle toxicity is crucial during treatment with fibrates. Standard clinical pathology assays such as creatine (B1669601) kinase (CK), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT) have been used to assess muscle damage nih.govnih.gov. Elevated levels of CK are often observed in cases of myopathy and dramatically increased in rhabdomyolysis nih.govscielo.br.
Research in animal models has explored the utility of novel biomarkers for detecting this compound-induced skeletal muscle toxicity. Studies in rats have indicated that while CK enzyme activity measured by standard assays may not always be the most sensitive indicator at certain doses, other biomarkers show promise nih.gov. Useful biomarkers for skeletal muscle toxicity following this compound administration in rats included AST, fatty acid binding protein 3 (Fabp3), myosin light chain 3 (Myl3), the muscular isoform of CK (CKMB), and skeletal troponin I (sTnI) ebi.ac.uknih.gov. Elevations in Fabp3 and Myl3 have been shown to correlate with myofiber degeneration and may outperform CK for detecting minimal severity myofiber degeneration ebi.ac.uknih.gov. Combining classical and novel biomarkers like Fabp3 and Myl3 with liver injury markers such as arginase 1 (ARG1) and microRNA 122 (miR-122) can be a valuable strategy for differentiating between increased transaminases due to liver toxicity versus skeletal muscle toxicity ebi.ac.uknih.gov.
Gastrointestinal Disturbances
Gastrointestinal disturbances are among the most common adverse effects associated with this compound therapy drugs.compatsnap.com. These reactions frequently include nausea, vomiting, and diarrhea drugs.compatsnap.com. Other reported symptoms include abdominal pain and dyspepsia patsnap.com. While often mild, these symptoms can be bothersome patsnap.com.
Pancreatitis Associations
This compound has been associated with an increased risk of pancreatitis (inflammation of the pancreas) mayoclinic.orgdrugs.com. The World Health Organization (WHO) Study suggested that this compound might increase the risk of pancreatitis mayoclinic.orgdrugs.com. This increased risk is thought to be linked, in part, to the potential for this compound to increase the risk of gallstones and problems from gallbladder surgery mayoclinic.orgdrugs.com. Cholelithiasis (gallstones) and cholecystitis (inflammation of the gallbladder) occur more frequently in patients receiving this compound compared to placebo, sometimes necessitating surgery or resulting in pancreatitis drugs.com.
Reproductive and Developmental Toxicology
Studies in animals have provided insights into the potential reproductive and developmental toxicities of this compound. Research in rats indicated that etofylline (B1671713) this compound, a related compound, influenced the reproductive performance of both male and female rats, although toxic dose levels were necessary to achieve these effects nih.gov. Teratogenic studies with etofylline this compound in rats did not observe teratogenic effects but did note some fetotoxic effects at high dose levels nih.gov. No effects were observed in peri- and postnatal experiments nih.gov.
Studies investigating the developmental toxicity of fibrates, including this compound, in zebrafish have shown concerning results researchgate.netnih.govosti.gov. Treatment with micromolar concentrations of this compound induced an embryonic malabsorption syndrome (EMS) in zebrafish, characterized by very little yolk consumption and resulting in small-sized larvae researchgate.netnih.govosti.gov. This effect was reversible upon removal of the drug researchgate.netnih.gov. This compound exposure in zebrafish also led to delayed hatching time, decreased lipid staining in the vasculature, induced higher density and round-shaped neuromuscular junctions associated with disorganized and less striated muscular fibers, pericardial edema, and impaired thyroid gland morphogenesis researchgate.netnih.govosti.gov.
Regarding human pregnancy, this compound is assigned to pregnancy category C by the FDA drugs.com. While animal reproduction studies have not been conducted with this compound itself, animal data suggest placental transfer drugs.com. There are no controlled data on this compound use in human pregnancy, and no reports of congenital malformations are available drugs.com. However, due to the immaturity of the glucuronide metabolic system in newborns, which is responsible for this compound metabolism, there is a risk of accumulation drugs.com. Consequently, the use of this compound at or near term is not recommended, and the manufacturer considered its use contraindicated at any time during pregnancy drugs.com. Reliable birth control measures were advised for women of childbearing potential, and withdrawal of this compound several months before conception was considered drugs.com.
The active metabolite of this compound, clofibric acid, is excreted into human milk, and this compound was considered contraindicated during breastfeeding by the manufacturer drugs.com.
Other Systemic Manifestations (e.g., Syndrome of Inappropriate Antidiuretic Hormone Secretion)
This compound has been reported to induce the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) wikipedia.orggpnotebook.com. SIADH is characterized by the inappropriate (non-osmotic) release of antidiuretic hormone (ADH), also known as arginine-vasopressin (AVP), leading to water retention and dilutional hyponatremia oup.comradiopaedia.org. Studies have suggested that this compound's antidiuretic action appears to be mediated through the release of endogenous ADH nih.gov. This action was demonstrated in studies where this compound produced antidiuresis in patients with ADH deficiency and in water-loaded normal rats, but not in rats with total ADH deficiency nih.gov. This compound also interfered with the ability of patients and subjects to excrete a water load and prevented the water load from inhibiting ADH excretion in normal subjects nih.gov.
Pharmacological Interactions and Polypharmacy Research
Interactions with Anticoagulants (e.g., Warfarin)
Studies have indicated that clofibrate can potentiate the effects of coumarin-type oral anticoagulants, such as warfarin (B611796). drugs.com This interaction may increase the risk of bleeding. patsnap.compatsnap.comdrugs.com The proposed mechanism involves the displacement of the anticoagulant from plasma protein binding sites. drugs.com When this compound is co-administered with warfarin, increased monitoring of prothrombin time (PT) or International Normalized Ratio (INR) is advisable until the prothrombin level stabilizes. drugs.comdrugs.com Some research suggests that this compound may interact with warfarin by affecting vitamin K disposition, although one study in healthy volunteers did not find that this compound coadministration resulted in greater accumulation of vitamin K epoxide, a metabolite involved in vitamin K recycling, suggesting it did not enhance the inhibition of the reductase enzyme. nih.gov
Interactions with Other Lipid-Lowering Agents
The co-administration of this compound with other lipid-lowering agents has been investigated due to the potential for additive effects on lipid profiles and the risk of increased adverse events, particularly muscle-related toxicities.
Co-administration with Statins
Concurrent use of fibric acid derivatives, including this compound, and HMG-CoA reductase inhibitors (statins) has been associated with an increased risk of severe myopathy and rhabdomyolysis. drugs.comnih.gov While the risk of myopathy with fibrate monotherapy is considered low, it increases with combination therapy with statins. nih.gov The mechanism may involve both pharmacodynamic and pharmacokinetic interactions. researchgate.net Gemfibrozil (B1671426), another fibrate, has been reported to significantly increase the plasma concentrations of some statins, potentially by inhibiting their glucuronidation, which may contribute to a higher risk of myopathy compared to other fibrates like fenofibrate (B1672516) when combined with statins. nih.govresearchgate.netnih.gov Although this compound is a fibrate, specific detailed research findings on its co-administration with individual statins like atorvastatin, simvastatin, lovastatin (B1675250), pravastatin, fluvastatin, cerivastatin, rosuvastatin, and pitavastatin (B1663618) highlight the potential for increased risk of myopathy and rhabdomyolysis. drugs.comdrugbank.commayoclinic.org Current guidelines often recommend avoiding the combination of statins and gemfibrozil, and while fenofibrate is often preferred if a fibrate-statin combination is deemed necessary, caution is still advised with other fibrates, including this compound. researchgate.netbfarm.detctmd.com
Co-administration with Other Fibrates
The risk or severity of adverse effects can be increased when this compound is combined with other fibrates such as gemfibrozil, fenofibrate, bezafibrate (B1666932), and ciprofibrate. drugbank.commayoclinic.org This is likely due to their similar mechanisms of action and potential for cumulative effects.
Influence on Hepatic Cytochrome P450 Enzymes (CYP3A4)
Research indicates that fibrates, including this compound, are metabolized by the hepatic cytochrome P450 (CYP) 3A4 enzyme. nih.gov Additionally, this compound has been shown to induce CYP3A in the liver. researchgate.net Studies have demonstrated that this compound can upregulate the expression of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A23 (the rat equivalent of human CYP3A4). nih.gov Co-treatment with this compound enhanced the induction of CYP3A23 by a PXR ligand in rat hepatocytes. nih.gov This induction of CYP3A4 by this compound can have significant implications for the metabolism of other drugs that are substrates for this enzyme.
Interactions Affecting Metabolism and Efficacy of Other Drugs
This compound's influence on hepatic enzymes, particularly CYP3A4 induction, and its high protein binding capacity can affect the metabolism and efficacy of various other drugs. drugs.comdrugs.comnih.govdrugbank.comnih.govnih.gov
Interactions have been reported with:
Oral Hypoglycemic Agents: this compound can enhance the effects of sulfonylureas, potentially leading to hypoglycemia. nih.govglowm.com
Furosemide (B1674285): The therapeutic efficacy of furosemide can be decreased when used in combination with this compound. drugbank.comglowm.com
Cyclosporine: Fibrates can increase the levels of cyclosporine. nih.govmedscape.com
Cholestyramine, Colestipol, and Colesevelam: These bile acid sequestrants can decrease the absorption of this compound, leading to reduced serum concentration and potentially decreased efficacy. drugbank.com
Various other drugs: this compound can influence the metabolism of a wide range of other medications, potentially increasing or decreasing their metabolism and altering their serum concentrations and effects. drugbank.com Examples from research include increased metabolism of aminophylline, amlodipine, antipyrine, atorvastatin, avanafil (B1665834), axitinib, azithromycin, bicalutamide, bortezomib, bosutinib, brentuximab vedotin, brigatinib, carvedilol, cephalexin, ceritinib, chlormadinone (B195047) acetate, cobimetinib, dasatinib, etoposide, everolimus, felbamate, fosphenytoin, gestrinone, gilteritinib, zanubrutinib, and zolpidem. drugbank.com this compound metabolism can be decreased by drugs like amiodarone, amprenavir, azelastine, boceprevir, darunavir, delavirdine, fedratinib, fusidic acid, cenobamate, cimetidine, and cinnarizine. drugbank.com The serum concentration of this compound can be decreased by apalutamide (B1683753) and cenobamate, and increased by fedratinib. drugbank.com The serum concentration of other drugs can be affected, such as increased avanafil and ezetimibe, and decreased clozapine. drugbank.comdrugs.com The therapeutic efficacy of dehydrocholic acid, deoxycholic acid, chenodeoxycholic acid, cholic acid, and allantoin (B1664786) can be decreased. drugbank.com The risk or severity of myopathy, rhabdomyolysis, and myoglobinuria can be increased with combinations including alendronic acid, amphotericin B, baclofen, cimetidine, colchicine, and daptomycin. drugbank.com
These interactions highlight the complex pharmacological profile of this compound and the necessity for careful consideration when co-administering it with other medications.
Clofibrate Derivatives and Structure Activity Relationship Research
Development and Pharmacological Classification of Fibrate Class
The history of fibrate development began with the description of clofibrate in 1962. drugbank.com This initiated the exploration of fibric acid derivatives for their lipid-lowering properties. Fibrates are pharmacologically classified as amphipathic carboxylic acids and esters. nih.govwikipedia.org They are primarily utilized in the management and treatment of dyslipidemia, particularly effective in addressing elevated triglyceride levels and low high-density lipoprotein cholesterol (HDL-C). nih.govwikipedia.org
The development of the fibrate class progressed with the introduction of several other compounds, including gemfibrozil (B1671426), fenofibrate (B1672516), bezafibrate (B1666932), and ciprofibrate. nih.govdrugbank.com These later-generation fibrates were developed to offer improved pharmacological profiles compared to this compound, which is now largely unavailable due to concerns regarding adverse effects. nih.govmdpi.com The core structure of fibrates is based on phenoxyisobutyric acid. wikipedia.orgresearchgate.netresearchgate.net
Comparative Analysis of Fibrate Mechanisms and Effects
Fibrates primarily exert their lipid-modifying effects by acting as agonists for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear hormone receptor that regulates the transcription of genes involved in lipid metabolism. mdpi.comnih.govwikipedia.orgnih.govahajournals.orgscilit.com Activation of PPARα leads to a cascade of effects, including increased expression of lipoprotein lipase (B570770) (LPL), which enhances the catabolism of triglyceride-rich lipoproteins. nih.govwikipedia.orgnih.govahajournals.orgscilit.comdroracle.aiwikipedia.org Fibrates also reduce the production of apolipoprotein C-III (apoC-III), an inhibitor of LPL, further promoting triglyceride clearance. mdpi.comwikipedia.orgnih.govahajournals.orgscilit.comdroracle.ai Additionally, they stimulate the synthesis of apolipoproteins A-I and A-II, contributing to increased HDL-C levels. mdpi.comwikipedia.orgnih.govahajournals.orgscilit.com
While the fundamental mechanism of action through PPARα activation is shared among fibrates, there are slight differences in their effects on lipid profiles and other metabolic parameters. nih.gov For instance, fibrates generally lead to a substantial decrease in plasma triglycerides (25-50%) and a moderate increase in HDL-C (5-20%). nih.govmdpi.comwikipedia.org Their effect on low-density lipoprotein cholesterol (LDL-C) is more variable, ranging from a decrease of 10-30% in patients with moderately elevated triglycerides to a potential increase in those with very high triglyceride levels. nih.govuscjournal.com
Comparative studies have investigated the efficacy of different fibrates in reducing triglyceride levels. A study comparing Lipanthyl (fenofibrate), Lipofen (fenofibrate), and Lopid (gemfibrozil) found that both Lopid 1 x 1 and Lopid 2 x 1 produced significant decreases in triglyceride values. nih.gov
Interactive Table 1: Comparative Effects of Fibrates on Triglyceride Levels (Example Data)
| Fibrate Treatment | Triglyceride Reduction (%) | Source |
| Gemfibrozil (Helsinki Heart Study) | 35% | uscjournal.combjd-abcd.comuscjournal.com |
| Fenofibrate (FIELD Study) | Significant reduction | bjd-abcd.com |
| Lopid 1 x 1 (Study) | Significant decrease | nih.gov |
| Lopid 2 x 1 (Study) | Significant decrease | nih.gov |
| Pemafibrate (B1668597) (vs. placebo) | -49.60 mg/dL | researchgate.net |
Beyond lipid modification, fibrates have shown some effects on other factors. Fenofibrate has been observed to decrease small, dense LDL particles, which are considered more atherogenic. uscjournal.com It has also been shown to decrease plasma levels of Lp(a), reduce fibrinogen, and lower serum uric acid levels. uscjournal.com
Structure-Activity Relationship Studies for Fibrate Potency and Selectivity
Structure-Activity Relationship (SAR) studies for fibrates aim to understand how modifications to their chemical structure influence their potency and selectivity towards PPARα and potentially other targets. researchgate.netresearchgate.netnih.gov Fibrates are generally based on a phenoxyisobutyric acid or aryloxyisobutyric acid structure. slideshare.net The isobutyric acid group is considered essential for activity. slideshare.net
The general pharmacophore of synthetic PPARα agonists, including fibrates, typically includes a carboxylic head, an aromatic ring, and a lipophilic tail connected by linkers. researchgate.net The nature of these fragments significantly affects the potency and subtype selectivity of the compounds. researchgate.net
Computational approaches, such as docking and molecular mechanics, have been used to investigate the binding properties of fibrates to PPARα and to develop predictive models for their agonist potencies. nih.gov These studies help in understanding the interactions between the fibrate molecule and the amino acid residues in the ligand-binding domain of PPARα. nih.govtandfonline.com
Modifications to the core fibrate structure, such as the introduction of halogen atoms (as seen in bezafibrate, ciprofibrate, and fenofibrate, which are halogenated derivatives of this compound), can influence their potency. nih.gov The lipophilicity of fibrates is also considered important for their antidyslipidemic actions. nih.gov
Research has explored modifications to the carboxylic head and the lipophilic tail of fibrates to alter their activity and selectivity. researchgate.netnih.govnih.gov For example, modifying the carboxylic head has been explored as a strategy to switch from PPARα agonists to antagonists. nih.gov
Research into Novel Fibrate Derivatives with Modified Biological Activities
Ongoing research focuses on developing novel fibrate derivatives with improved pharmacological profiles, including enhanced potency, selectivity, and potentially modified biological activities beyond traditional lipid lowering. mdpi.comresearchgate.netresearchgate.nettandfonline.com The goal is to find compounds with a better balance of efficacy and safety. d-nb.info
One area of research involves synthesizing novel PPAR agonists based on the this compound or gemfibrozil skeleton but incorporating different lipophilic groups, such as those derived from natural products like chalcone (B49325) and stilbene. researchgate.net Some of these derivatives have shown good PPAR activation with submicromolar potency. researchgate.netnih.gov
Studies are also exploring the development of selective PPARα modulators (SPPARMs), such as pemafibrate, which are designed to have superior efficacy and safety profiles compared to earlier fibrates. mdpi.comd-nb.info Preclinical studies with pemafibrate have demonstrated more robust effects on triglyceride reduction and HDL-C elevation than fenofibrate. d-nb.info
Furthermore, research is investigating fibrate derivatives with potential activities independent of or in addition to PPARα activation, such as anti-inflammatory, analgesic, antioxidant, and antiplatelet properties. researchgate.netresearchgate.net Novel phenoxyalkylcarboxylic acid derivatives based on natural scaffolds like flavonoids or resveratrol (B1683913) have been synthesized and evaluated for hypolipidemic activity, with some showing promising results. tandfonline.com Another avenue of research involves the synthesis of hybrid compounds, such as conjugates of bile acids with fibrates, to develop new leads for metabolic disorders. frontiersin.org
Research into novel fibrate derivatives also includes exploring modifications aimed at achieving selectivity for different PPAR subtypes or even switching from agonist to antagonist activity, which could have implications for treating various conditions beyond dyslipidemia, such as certain types of cancer. nih.gov
Interactive Table 2: Examples of Novel Fibrate Derivative Research Areas
| Research Area | Description | Potential Outcome | Source |
| Incorporation of Natural Product Scaffolds | Combining fibrate skeleton with structures like chalcone or stilbene. | Improved PPAR activation and potency. | researchgate.net |
| Selective PPARα Modulators (SPPARMs) | Designing compounds with enhanced PPARα selectivity. | Improved efficacy and safety profile (e.g., pemafibrate). | mdpi.comd-nb.info |
| Derivatives with Multi-faceted Activity | Developing fibrates with anti-inflammatory, antioxidant, or antiplatelet effects. | Broader therapeutic applications. | researchgate.netresearchgate.net |
| Hybrid Molecules | Conjugating fibrates with other pharmacologically active entities (e.g., bile acids). | Synergistic effects or novel activities. | frontiersin.org |
| PPAR Agonist/Antagonist Switching | Modifying structure to alter PPAR activation profile. | Potential for treating different diseases (e.g., cancer). | nih.gov |
Environmental Fate and Ecotoxicology of Clofibrate and Its Metabolites
Environmental Occurrence and Persistence in Aquatic Environments
Pharmaceutical compounds, including clofibrate and its metabolite clofibric acid, are increasingly recognized as environmental micropollutants, with municipal wastewater being a primary route of entry into aquatic systems psu.eduescholarship.orgbibliotekanauki.plresearchgate.net.
Detection of Clofibric Acid in Waterways
Clofibric acid is one of the most frequently detected pharmaceuticals in various aquatic environments globally mdpi.comresearchgate.netcabidigitallibrary.org. Its presence has been reported in surface waters, groundwater, and even drinking water researchgate.netcabidigitallibrary.orgdss.go.thnih.gov. Studies dating back to the 1970s first noted the environmental presence of CA, initially detected in sewage treatment plant effluents researchgate.netdss.go.thhilarispublisher.com. Subsequent research confirmed its widespread occurrence in lakes and rivers in countries like the USA, Switzerland, and Germany researchgate.netcabidigitallibrary.orgdss.go.thcsbsju.edu. Concentrations of CA in surface water have been reported in the low nanograms per liter range, reaching levels comparable to "classical" environmental pollutants in locations such as the North Sea dss.go.th. For instance, a study detected clofibric acid in Detroit River water at 103 ng/L nih.gov. In Swiss lakes and German rivers, concentrations in surface water and sewage treatment plant effluents have been reported, with levels up to 1.6 µg/L in German rivers and 0.07–0.27 µg/L in drinking water globally cabidigitallibrary.org.
Degradation Rates and Environmental Half-Life
Clofibric acid is known for its low degradation rate and potential environmental persistence nih.govpublicationslist.org. It is considered recalcitrant and not readily degraded by microorganisms mdpi.comwitpress.comcabidigitallibrary.orgtypeset.io. Studies have shown that clofibric acid exhibits high persistence in natural waters psu.edu. Under conditions including sunlight, suspended solids, and microorganisms, acidic drugs generally show lower half-lives, indicating a higher degradation rate. However, when these environmental factors, except for microbial activity, are absent, clofibric acid demonstrates higher persistence psu.edu.
Photodegradation of clofibric acid in water under simulated sunlight follows a pseudo-first-order kinetics model, with the degradation rate decreasing as the initial concentration increases. Dissolved oxygen has been observed to inhibit the photodegradation of clofibric acid researchgate.net.
Reported half-lives for clofibric acid vary depending on the environmental conditions and the study. Some research indicates a high persistence with a half-life of 21 years and a water residence time of 1–2 years cabidigitallibrary.org. Other studies report half-lives ranging from 130.7 to 495.1 days in raw and lake water samples under different conditions psu.edu. In salt- and organic-free water, calculated half-life times can be on the order of 100 days at higher latitudes in winter csbsju.edu. The recalcitrance of clofibric acid to microbial degradation is thought to be due to its chemical structure, specifically the two methyl groups on the carbon adjacent to the ether bond typeset.io.
Ecotoxicity Studies in Aquatic Organisms
The presence of this compound and clofibric acid in aquatic systems is a concern due to their biological activity psu.edu. Studies have investigated the effects of these compounds on various aquatic organisms, particularly fish, given their role as peroxisome proliferator-activated receptor alpha (PPARα) agonists nih.govmdpi.com.
Impact on Reproduction and Development (e.g., Spermatogenesis, Embryo Abnormalities)
Chronic exposure to clofibric acid has been shown to impact reproduction and development in aquatic organisms, such as zebrafish (Danio rerio) nih.govmdpi.com. Studies have observed effects on male gonad development, a decrease in fecundity, and a higher frequency of embryo abnormalities in the offspring of fish exposed to clofibric acid nih.govpublicationslist.org. Exposure to this compound or gemfibrozil (B1671426) has been found to induce embryonic malabsorption syndrome in zebrafish, leading to reduced yolk consumption and smaller larvae researchgate.net. This compound exposure in zebrafish can also result in delayed hatching time and pericardial edema researchgate.net. While some studies have indicated an impact on spermatogenesis from clofibric acid exposure, data on chronic multigenerational effects are limited nih.govpublicationslist.org.
Alterations in Gene Expression Related to Lipid Metabolism
This compound and clofibric acid, as PPARα agonists, are known to modulate gene expression related to lipid metabolism in aquatic organisms nih.govmdpi.com. In zebrafish, exposure to this compound through ingestion can lead to the modulation of genes such as fatty acid-binding proteins (fabp) and acyl-CoA oxidase 1 (acox1), a marker of PPARα activation mdpi.com. Chronic exposure to clofibric acid in zebrafish resulted in sex- and tissue-dependent profiles of target genes. In the F1 generation, an up-regulation of male hepatic pparaa, pparb, and acox transcript levels was observed, suggesting an activation of fatty acid metabolism nih.govpublicationslist.org. Studies on zebrafish have demonstrated that this compound can induce the transcriptional initiation of genes primarily involved in lipid homeostasis, including duplicated fatty acid-binding protein (fabp) genes nih.gov. While some duplicated fabp genes appear to retain peroxisome proliferator response elements (PPREs), the induction by this compound can be overridden by tissue-specific mechanisms nih.gov.
Environmental Concentrations of Clofibric Acid in Waterways
| Water Body Type | Location | Concentration Range (approx.) | Unit | Source |
| Surface Water | USA | 0.049 - 0.066 | mg/L | researchgate.net |
| Drinking Water | Global | Up to 0.27 | µg/L | cabidigitallibrary.org |
| Lakes and Rivers | USA | Not specified | N/A | researchgate.net |
| Sewage Treatment Plant Effluents | Germany | Up to 1.6 | µg/L | cabidigitallibrary.org |
| Surface Water | Swiss Lakes, North Sea | Low nanograms per liter | ng/L | dss.go.th |
| Detroit River water | USA | 103 | ng/L | nih.gov |
| Sewage Treatment Plant Effluents | Switzerland | Up to 0.06 | µg/L | nih.gov |
| Rivers | Switzerland | Not exceeding 30 | ng/L | csbsju.edu |
| Sewage Treatment Plant Effluents | Europe | Not exceeding 60 | ng/L | csbsju.edu |
Environmental Half-Life of Clofibric Acid
| Environmental Condition | Half-Life Range (approx.) | Unit | Source |
| Environment (general) | > 21 | years | typeset.io |
| Raw and Lake Water (under various conditions) | 130.7 - 495.1 | days | psu.edu |
| Salt- and Organic-Free Water (higher latitudes, winter) | ~100 | days | csbsju.edu |
| Water (general) | 60 - 100 | days | researchgate.net |
Effects of Clofibric Acid Exposure on Zebrafish Reproduction and Development
| Effect Observed | Exposure Level (approx.) | Source |
| Impact on male gonad development | Not specified | nih.govpublicationslist.org |
| Decrease in fecundity | 10 mg/g (dietary) | nih.govpublicationslist.org |
| Higher frequency of embryo abnormalities | Lowest tested dose | nih.govpublicationslist.org |
| Embryonic malabsorption syndrome | Micromolar concentrations | researchgate.net |
| Delayed hatching time | Not specified | researchgate.net |
| Pericardial edema | Not specified | researchgate.net |
Effects of this compound and Clofibric Acid on Fish Growth and Metabolism
| Compound | Organism | Effect on Growth | Effect on Metabolism | Source |
| Clofibric Acid | Zebrafish | Significant reduction | Lowered triglyceride muscle content | nih.govpublicationslist.org |
| This compound | Grass Carp | Not specified | Decreased triacylglycerol, plasma cholesterol, total lipids; increased hepatic enzymes | mdpi.comresearchgate.net |
| Clofibric Acid | Mosquitofish | No effect | Decreased liver CAT activity (acute); increased muscle LDH activity (acute) | nih.gov |
Alterations in Gene Expression Related to Lipid Metabolism in Zebrafish Exposed to this compound/Clofibric Acid
| Compound | Genes Modulated | Effect | Tissue/Sex | Source |
| This compound | fabp, acox1 | Modulation | Not specified | mdpi.com |
| Clofibric Acid | pparaa, pparb, acox | Up-regulation (transcript levels) | Male hepatic | nih.govpublicationslist.org |
| This compound | Duplicated fabp genes (fabp1a/fabp1b.1, fabp7a/fabp7b, fabp10a, fabp11a) | Increased steady-state mRNA and hnRNA levels | Various tissues | nih.gov |
Induction of Oxidative Stress Markers
Exposure to this compound and its metabolite clofibric acid has been linked to the induction of oxidative stress markers in aquatic organisms. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. This can lead to cellular damage. Studies have investigated the effects of clofibric acid on various oxidative stress biomarkers in fish.
For instance, research on zebrafish (Danio rerio) exposed to environmentally relevant concentrations of clofibric acid showed alterations in the activity of several enzymes involved in the antioxidant defense system. These include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). bohrium.com Specifically, exposure to clofibric acid resulted in increased levels of both forms of SOD activity, particularly at higher concentrations. bohrium.com CAT activity showed an increase at low exposure levels but decreased at higher concentrations. bohrium.com Both Se- and total GPx activities were observed to increase. bohrium.com Additionally, the enzyme glutathione S-transferases (GSTs), involved in biotransformation, showed increased activity at low clofibric acid levels but were inhibited at higher amounts. bohrium.com Lipid peroxidation levels, indicated by thiobarbituric acid reactive substances (TBARS), were also altered, showing an induction with increasing concentrations of clofibric acid. bohrium.comresearchgate.net
A study on Pangasius sp. exposed to this compound also demonstrated significant increases in TBARS levels and decreases in total antioxidant capacity (TAC), indicating oxidative stress and a disturbance in the antioxidant balance. researchgate.net
Multigenerational Effects of Environmental Exposure
The continuous presence of pharmaceuticals in aquatic environments raises concerns about potential multigenerational effects on exposed organisms. Aquatic organisms are subject to lifelong and multigenerational exposure due to the constant introduction of these compounds. iatp.org Studies using model organisms like zebrafish have investigated the chronic and multigenerational impacts of clofibric acid exposure. nih.govresearchgate.netpublicationslist.org
Chronic life-cycle exposure of zebrafish to clofibric acid has been shown to induce a significant reduction in growth in the F1 generation and lower muscle triglyceride content at higher exposure concentrations (10 mg/g in diet). nih.govpublicationslist.org Furthermore, impacts on male gonad development and a decrease in fecundity were observed in the F1 generation at the higher dose. nih.govpublicationslist.org The offspring (F2 generation) of exposed fish also displayed effects, including a higher frequency of embryo abnormalities even in the group exposed to the lowest clofibric acid dose. nih.govpublicationslist.org Interestingly, the F2 generation, raised on a control diet, showed a different response pattern compared to the F1 generation, including an increase in weight, suggesting a multigenerational effect. nih.gov These findings indicate that exposure to clofibric acid can have lasting consequences across generations in aquatic species. nih.govresearchgate.netpublicationslist.org
Role of Wastewater Treatment Plants in Removal Efficiency
Wastewater treatment plants (WWTPs) are a primary point of entry for pharmaceuticals into the environment. iatp.orgup.pt However, WWTPs are not specifically designed to remove many pharmaceutical compounds, and their efficiency in removing these substances, including this compound and its metabolite, varies depending on the treatment technology employed. acs.orgdiva-portal.org
Conventional biological treatments often show inefficient removal of many drugs, leading to their presence in significant amounts in STP effluents and surface water. acs.org While some compounds like carbamazepine (B1668303) are described as persistent and not significantly degraded or adsorbed during wastewater treatment, others like clofibric acid and bezafibrate (B1666932) can show some removal. acs.orgresearchgate.net Removal rates for clofibric acid have been reported to range from 34% to 51% in some studies. acs.org Ibuprofen, in contrast, shows a higher removal rate, potentially up to 90%. acs.org
The removal efficiency of pharmaceuticals in WWTPs is influenced by several factors, including the nature of the pharmaceutical, environmental conditions within the WWTP (such as pH and temperature), hydraulic retention time (HRT), sludge retention time (SRT), and the specific treatment technology used. acs.orgresearchgate.netnih.gov Primary treatment generally shows significantly lower removal efficiencies compared to other technologies. researchgate.net More advanced treatment technologies, such as membrane bioreactors and oxidation ditches, tend to exhibit higher removal rates for pharmaceuticals. researchgate.net However, even with advanced treatments like ozonation, the removal efficiency for some compounds can still be variable. diva-portal.org
The presence of clofibric acid in urban wastewater effluent has been detected at concentration levels ranging from 30 to 1000 ng/L. researchgate.net Studies have shown that while some processes like coagulation, precipitation, and sand filtration can contribute to the removal of clofibric acid, the efficiency can vary depending on the dosage of coagulants used. researchgate.net
Ecological Risk Assessment Methodologies for Pharmaceutical Contaminants
Assessing the ecological risk posed by pharmaceutical contaminants like this compound and its metabolites in the environment is crucial for understanding their potential impact on ecosystems. Ecological risk assessment (ERA) methodologies for pharmaceuticals typically involve comparing the predicted or measured environmental concentrations (PECs or MECs) with predicted no-effect concentrations (PNECs) for relevant aquatic organisms. nih.govbohrium.comresearchgate.net The ratio of MEC or PEC to PNEC is often used to calculate a Risk Quotient (RQ), which helps to predict the potential harm of the compounds. bohrium.comresearchgate.net An RQ greater than or equal to 1 generally indicates a likely appreciable risk. researchgate.net
ERAs for pharmaceuticals and personal care products (PPCPs), including this compound, have been conducted to assess their potential risk to aquatic environments and the activated sludge of WWTPs. nih.govbohrium.com These assessments often utilize ecotoxicity data obtained from various tests, such as bioluminescence and respirometry assays, and can be supplemented by predictions using tools like the US EPA ecological structure-activity relationship (ECOSAR™). nih.govbohrium.com Based on ecotoxicity values, compounds can be classified according to systems like the Globally Harmonized System of Classification and Labelling of Chemicals. nih.govbohrium.com
Despite the importance of ERA, limitations exist in current methodologies. These include the reliance on toxicity tests using model organisms, which may not fully capture the complexity of ecosystems and species interactions. researchgate.net Additionally, the assessment of the behavior of compounds and their mixtures in the environment, as well as the availability of ecotoxicological data for all compounds and their transformation products, can be challenging. nih.govresearchgate.net The inclusion of metabolites and transformation products in ERAs is considered important for a more comprehensive assessment. nih.gov
Studies have shown that this compound and other pharmaceuticals can pose some level of risk to aquatic environments and/or activated sludge. nih.govbohrium.com The sensitivity of different aquatic species to PPCPs can vary, with some studies indicating that bacteria like Vibrio fischeri may be more sensitive than algae, crustaceans, and fish. nih.govbohrium.com
Advanced Research Methodologies and Future Directions in Clofibrate Research
Contemporary In Vitro and In Vivo Models for Clofibrate Research
Contemporary research on this compound utilizes a variety of in vitro and in vivo models to dissect its biological activities beyond traditional lipid metabolism. In vitro cell culture models, including primary cells and immortalized cell lines, remain fundamental for studying the direct effects of this compound at the cellular level. These models are employed to investigate cellular uptake, efficacy, metabolism, pharmacodynamics, and toxicity mdpi.com. For instance, cell-based assays have been used to demonstrate this compound's dose-dependent reduction in cell viability in human and murine myeloma cell lines, as well as human lymphoma cell lines, suggesting potential anticarcinogenic effects iiarjournals.org. Healthy cells were reported to be less affected in these studies iiarjournals.org.
Ex vivo tissue models, often derived from human or animal sources, provide a bridge between in vitro cell cultures and complex in vivo systems. These models can maintain some of the intrinsic metabolic characteristics of the tissue in situ and are valuable for studying drug permeation and tissue-specific responses mdpi.comresearchgate.net.
In vivo animal models, particularly rodents, are crucial for understanding the systemic effects of this compound and its impact on complex physiological processes. Studies in Wistar rats, for example, have been used to assess novel liver and skeletal muscle biomarkers following this compound administration, revealing insights into this compound-induced hepatocellular hypertrophy and skeletal muscle degeneration nih.gov. PPARα-null mice are another important in vivo model, utilized to examine the metabolic deficits associated with the absence of PPARα, particularly in the liver where its expression is highest embopress.org. These models help researchers understand the broader implications of PPARα activation by this compound on systemic metabolism and age-related changes embopress.org.
The selection of appropriate in vitro and in vivo models is critical for advancing this compound research, allowing for detailed mechanistic studies and the evaluation of potential therapeutic applications in various disease contexts.
Application of Omics Technologies (Genomics, Proteomics) in Elucidating PPARα-Mediated Pathways
Omics technologies, including genomics, proteomics, and metabolomics, are powerful tools being applied to gain a comprehensive understanding of the pathways modulated by this compound through PPARα activation. PPARα is a ligand-activated transcription factor that plays a key role in regulating the expression of genes involved in lipid homeostasis, fatty acid oxidation, and energy metabolism plos.orgsmw.chresearchgate.netnih.gov.
Genomics approaches, such as gene expression profiling (e.g., using techniques like real-time PCR), are used to identify target genes whose transcription is altered by this compound-mediated PPARα activation rmj.org.pk. Studies have shown that PPARα activation induces the expression of genes involved in fatty acid transport, uptake, intracellular binding, and catabolism embopress.orgplos.org. Upregulation of the PPARα gene itself has been linked to a reduction in lipid profiles, while downregulation is associated with deranged lipid levels rmj.org.pk.
Proteomics allows for the large-scale study of proteins, providing insights into the functional consequences of this compound's effects. While not specifically detailed for this compound in the provided context, proteomics is generally used in PPAR research to identify proteins whose expression or modification is altered upon PPAR activation, helping to map the downstream signaling pathways fu-berlin.de.
Metabolomics, the study of small molecule metabolites, offers a snapshot of the metabolic state of a biological system in response to this compound. This technology has been used in conjunction with multivariate statistics to examine metabolic changes in different tissues of PPARα-null mice, highlighting profound changes in lipid metabolism and providing a robust method for examining the interaction between age and genotype embopress.org. Metabolomic studies have also contributed to understanding the role of PPARs in regulating systemic metabolism and their link to conditions like diabetes, obesity, and cancer nih.gov.
Combined omics approaches provide a more holistic view of how this compound, through PPARα, influences complex biological networks and metabolic processes plos.orgfu-berlin.de.
Molecular Docking and Computational Chemistry Approaches for Ligand-Receptor Interactions
Molecular docking and computational chemistry play a significant role in understanding the interaction between this compound and its primary target, PPARα, as well as exploring potential interactions with other biological molecules. These in silico methods allow researchers to predict the binding affinity and orientation of a ligand (like this compound or its derivatives) within the binding pocket of a receptor protein (like PPARα) escholarship.orgresearchgate.net.
Computational docking studies utilize software to simulate the binding process, providing insights into the key amino acid residues involved in the interaction and the types of chemical interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex escholarship.orgtandfonline.com. This information is crucial for understanding the molecular basis of this compound's activity and for the rational design of novel compounds with improved binding characteristics or selectivity.
Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of their interaction biorxiv.orgplos.org. These simulations can help assess the stability of the complex and identify conformational changes that may occur upon ligand binding plos.org.
Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, can also be used to build predictive models that relate the chemical structure of this compound derivatives to their biological activity. This can aid in the identification of structural features important for PPARα activation and guide the synthesis of new compounds biorxiv.org.
These computational methods are valuable for exploring the potential of this compound and related compounds to interact with various targets, supporting drug repurposing efforts and the development of novel therapeutic agents escholarship.orgresearchgate.netbiorxiv.org.
Discovery and Validation of Novel Biomarkers for this compound-Induced Effects
The identification and validation of novel biomarkers are essential for monitoring the biological effects of this compound, assessing treatment response, and potentially predicting efficacy or identifying off-target effects. While traditional biomarkers like serum lipid levels (triglycerides, cholesterol) have been used to evaluate this compound's primary effects, research is ongoing to discover more specific and sensitive indicators of its activity and potential downstream consequences patsnap.com.
Studies in animal models have explored novel biomarkers for assessing liver and skeletal muscle injury following this compound administration. In Wistar rats, biomarkers such as fatty acid binding protein 3 (Fabp3) and myosin light chain 3 (Myl3) were evaluated for skeletal muscle injury, outperforming creatine (B1669601) kinase in detecting minimal severity myofiber degeneration nih.gov. For liver injury, cytokeratin 18 (CK18) cleaved form, arginase 1 (ARG1), and microRNA 122 (miR-122) were assessed nih.gov. Combining classical and novel biomarkers like Fabp3, Myl3, ARG1, and miR-122 can be a valuable strategy for differentiating between liver and skeletal muscle toxicity nih.gov.
Glutamate dehydrogenase (GLDH) has also been investigated as a specific biomarker for liver injury in certain contexts tandfonline.com. While this was in the context of Duchenne muscular dystrophy, the principle of evaluating specific enzyme activity as a biomarker for organ injury is relevant to this compound research, given its known effects on the liver nih.gov.
The discovery and validation of such novel biomarkers, potentially through omics technologies, can provide more precise tools for monitoring the effects of this compound in research settings and potentially in future clinical applications, especially if repurposed for new indications.
Translational Research Perspectives for Repurposing and Derivative Development
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice eupati.eu. For this compound, translational research perspectives focus on repurposing the compound for new therapeutic indications and developing novel derivatives with improved efficacy, selectivity, or safety profiles frontiersin.org.
Drug repurposing involves investigating existing approved or investigational drugs for new therapeutic uses frontiersin.orgresearchgate.net. Given this compound's known mechanisms, particularly its interaction with PPARα, researchers are exploring its potential in conditions beyond dyslipidemia. For example, studies have investigated this compound's anticarcinogenic effects in certain cancer cell lines iiarjournals.org. The understanding gained from in vitro, in vivo, and omics studies can inform repurposing strategies by identifying diseases or pathways where this compound's activity may be beneficial.
The development of this compound derivatives is another key area of translational research. By using insights from molecular docking and computational chemistry, researchers can design and synthesize new compounds that target PPARα or related pathways with greater precision or potency plos.org. These derivatives could potentially overcome some of the limitations of the parent compound, leading to the development of novel therapies.
Q & A
Basic Research Questions
Q. How should researchers design in vitro and in vivo experiments to evaluate Clofibrate’s lipid-lowering efficacy while ensuring reproducibility?
- Methodological Answer:
- For in vitro studies , use human hepatocyte cell lines (e.g., HepG2) to measure PPAR-α activation via luciferase reporter assays, ensuring triplicate replicates and standardized culture conditions (e.g., 5% CO₂, 37°C) .
- For in vivo models , employ high-fat-diet-induced hyperlipidemic rodents, with control groups receiving placebo and experimental groups administered this compound at 100–300 mg/kg/day. Monitor serum triglycerides and cholesterol weekly for 4–8 weeks. Include detailed documentation of animal strain, diet composition, and ethical approval references .
- Reproducibility Tip: Publish raw data, including standard deviations and statistical methods (e.g., ANOVA), in supplementary materials to align with transparency guidelines .
Q. What are the best practices for isolating and quantifying this compound metabolites in pharmacokinetic studies?
- Methodological Answer:
- Use liquid chromatography-mass spectrometry (LC-MS) with internal standards (e.g., deuterated this compound) for metabolite identification. Validate methods using spiked plasma samples at concentrations spanning 0.1–50 µg/mL. Include recovery rates and limit-of-detection calculations in the experimental section .
- For tissue distribution studies, homogenize samples in PBS buffer and apply solid-phase extraction (SPE) to minimize matrix interference. Report extraction efficiency and cross-validate results with ELISA where applicable .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s hepatoprotective vs. hepatotoxic effects observed across preclinical studies?
- Methodological Answer:
- Conduct dose-response and time-course studies to identify threshold effects. For example, administer this compound at 50–500 mg/kg in rodent models and assess liver enzymes (ALT/AST), histopathology (H&E staining), and mitochondrial function (respiratory control ratios) .
- Perform transcriptomic analysis (RNA-seq) to compare gene expression profiles at varying doses. Focus on PPAR-α targets (e.g., ACOX1, CPT1A) and oxidative stress markers (e.g., NRF2, SOD1). Use pathway enrichment tools like DAVID or KEGG to contextualize findings .
- Data Synthesis: Apply systematic review frameworks (PRISMA) to analyze existing literature, highlighting confounding variables like species-specific PPAR-α activation or co-administered drugs .
Q. What experimental strategies can elucidate this compound’s off-target effects on non-lipid metabolic pathways?
- Methodological Answer:
- Use CRISPR-Cas9 knockout models to isolate PPAR-α-independent mechanisms. For instance, compare wild-type and PPAR-α⁻/⁻ mice treated with this compound, profiling glucose uptake (via 2-NBDG assays) and insulin signaling (Western blot for Akt phosphorylation) .
- Employ high-content screening (HCS) in cell-based assays to monitor mitochondrial morphology (MitoTracker Red) and autophagy flux (LC3-II/LC3-I ratio) under this compound exposure. Combine with proteomics (TMT labeling) to identify novel interactors .
Q. How can researchers optimize translational models to predict this compound’s efficacy in diverse human populations?
- Methodological Answer:
- Develop patient-derived organoids from individuals with genetic variants in PPAR-α (e.g., rs135551 → L162V). Test this compound response via lipid droplet quantification (Oil Red O staining) and RNA sequencing .
- Leverage population pharmacokinetic (PopPK) modeling using NONMEM or Monolix to simulate dose adjustments based on covariates like age, renal function, and CYP2C8/9 polymorphisms. Validate with retrospective clinical data .
Methodological Frameworks for Addressing Research Gaps
Q. What statistical approaches are recommended for analyzing this compound’s non-linear dose-response relationships?
- Methodological Answer:
- Apply hierarchical Bayesian models to account for inter-study variability in meta-analyses. Use R packages like brms or Stan to model uncertainty in effect sizes .
- For preclinical data, utilize sigmoidal Emax models (GraphPad Prism) to estimate EC₅₀ values and compare potency across cell lines or animal models .
Q. How can researchers ensure ethical rigor when investigating this compound’s long-term safety in vulnerable populations?
- Methodological Answer:
- Adhere to ICH E6(R3) guidelines for clinical trials, including independent data monitoring committees (IDMCs) and pre-specified stopping rules for adverse events (e.g., rhabdomyolysis incidence >1%) .
- In retrospective studies, anonymize patient data (HIPAA-compliant protocols) and conduct bias-adjusted analyses using propensity score matching .
Tables for Quick Reference
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
